3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Descripción general
Descripción
“3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is a chemical compound with the CAS Number: 182-53-6 . It has a molecular weight of 205.32 . The IUPAC name for this compound is 3H-spiro [benzo [d]thiazole-2,1’-cyclohexane] .
Molecular Structure Analysis
The InChI code for “3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is 1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2 .
Physical And Chemical Properties Analysis
“3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is a solid substance . It has a melting point of 111 - 113 degrees Celsius .
Aplicaciones Científicas De Investigación
Antitumor and Anti-Monoamine Oxidase Properties
Research conducted by Markosyan et al. (2014) indicates that derivatives of 3H-spiro[benzo(h)quinazoline-5,1′-cyclohexane] exhibit both antitumor activities and inhibition of monoamine oxidase activity. This highlights their potential in cancer therapy and neuropsychiatric disorders treatment (Markosyan et al., 2014).
Synthesis and Diastereoselectivity
Shen, Sun, and Yan (2016) reported on the synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] derivatives. Their study showcases the compound's ability to yield functionalized derivatives with high diastereoselectivity, important for pharmaceutical applications (Shen, Sun, & Yan, 2016).
Hetero-Diels–Alder Cycloaddition in Aqueous Media
Kumar et al. (2017) explored the synthesis of diverse spiroheterocycles involving 3H-spiro[benzothiazole-2,1'-cyclohexane] through an environmentally friendly process. This method provides access to biologically active scaffolds, suggesting potential in drug development (Kumar et al., 2017).
Complement Pathway Inhibitory Activity
Research by Useglio et al. (2006) highlighted the synthesis of 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives from filifolinol, demonstrating significant inhibitory activity on the classical complement pathway. This suggests potential therapeutic applications in immune-related disorders (Useglio et al., 2006).
PARP-1 Inhibitors
Amin et al. (2013) designed a series of spiro [(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives as PARP-1 inhibitors, suggesting their utility in cancer therapeutics (Amin et al., 2013).
Thermal Transformations
Samsonov et al. (2011) studied the thermal transformations of 2H-benzimidazole 1,3-dioxides, including spiro[2H-benz-imidazole-2,1′-cyclohexane] derivatives. Their findings contribute to understanding the chemical behavior under thermal conditions, which is critical for material sciences (Samsonov et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
spiro[3H-1,3-benzothiazole-2,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQBMGYBVHJESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326216 | |
Record name | 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] | |
CAS RN |
182-53-6 | |
Record name | 182-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-PENTAMETHYLENEBENZOTHIAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformation of the cyclohexane ring in both 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] and 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]?
A: In both compounds, the cyclohexane ring adopts a chair conformation [, ]. This conformation is typically the most stable for six-membered rings due to minimized torsional strain.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.